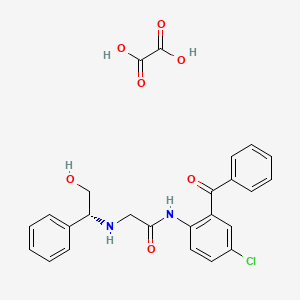

D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate

Description

D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate is a chiral acetamide derivative with a molecular formula of C₂₃H₂₁ClN₂O₂·C₂H₂O₄ and a molecular weight of 510.90 g/mol. The compound features a benzoyl group at the 2-position of a 4-chlorophenyl ring, a 2-hydroxy-1-phenylethylamino side chain, and an oxalate counterion. Its stereochemistry is specified as D(+), corresponding to the R-configuration at the chiral center, as indicated by its InChIKey (ZFTHKDZCMVWWMM-BOXHHOBZSA-N) .

This compound is synthesized for pharmaceutical research, with applications in drug development and quality control. The oxalate salt enhances solubility and stability, a common strategy in medicinal chemistry to improve pharmacokinetic properties . Structural validation and refinement of such compounds often employ crystallographic tools like SHELXL, ensuring precise determination of stereochemical and conformational features .

Properties

CAS No. |

126517-42-8 |

|---|---|

Molecular Formula |

C25H23ClN2O7 |

Molecular Weight |

498.9 g/mol |

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-2-[[(1R)-2-hydroxy-1-phenylethyl]amino]acetamide;oxalic acid |

InChI |

InChI=1S/C23H21ClN2O3.C2H2O4/c24-18-11-12-20(19(13-18)23(29)17-9-5-2-6-10-17)26-22(28)14-25-21(15-27)16-7-3-1-4-8-16;3-1(4)2(5)6/h1-13,21,25,27H,14-15H2,(H,26,28);(H,3,4)(H,5,6)/t21-;/m0./s1 |

InChI Key |

ZFTHKDZCMVWWMM-BOXHHOBZSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)NCC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3.C(=O)(C(=O)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate” likely involves multiple steps, including:

Formation of the benzoyl group: This could involve the reaction of a benzoyl chloride with an appropriate amine.

Introduction of the chlorophenyl group: This might be achieved through a substitution reaction.

Formation of the hydroxy-phenylethylamino group: This could involve a reduction reaction followed by amination.

Final assembly and oxalate formation: The final compound might be formed through a series of condensation reactions, followed by the addition of oxalic acid to form the oxalate salt.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound might undergo oxidation reactions, particularly at the hydroxy group.

Reduction: Reduction reactions could occur at the benzoyl or chlorophenyl groups.

Substitution: The compound might undergo substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Such as potassium permanganate or chromium trioxide.

Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

Substitution reagents: Such as halogens or nucleophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or amines.

Scientific Research Applications

Chemistry

The compound could be used as a reagent or intermediate in organic synthesis, particularly in the formation of complex molecules.

Biology

It might be used in biochemical studies to investigate interactions with enzymes or receptors.

Medicine

The compound could have potential therapeutic applications, such as acting as a drug or drug precursor.

Industry

It might be used in the production of pharmaceuticals, agrochemicals, or other specialized chemicals.

Mechanism of Action

The mechanism of action would depend on the specific application. For example, if used as a drug, the compound might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Quinoline-Based Acetamides

Compounds such as N-(4-(3-chloro-4-phenoxyphenylamino)-3-cyano-7-(1-methylpiperidin-4-yl-oxy)quinolin-6-yl)-2-(piperidin-4-ylidene)acetamide () share a quinoline core but differ in substituents:

- Key features: Incorporation of cyano, piperidine, and phenoxy groups.

- Pharmacological relevance: Quinoline derivatives are explored for kinase inhibition and anticancer activity. The absence of an oxalate salt in these analogs may reduce aqueous solubility compared to the target compound .

Benzothiazole Acetamides

Examples from (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide ) feature a benzothiazole ring instead of the benzoyl-4-chlorophenyl moiety:

- Key features : Trifluoromethyl and halogenated phenyl groups enhance metabolic stability and lipophilicity.

Oxalate Salts in Pharmacologically Active Compounds

Compounds like RO363 and SR59230A () utilize oxalate salts for improved bioavailability:

- RO363: A β-adrenergic receptor antagonist with a dimethoxyphenethylamino-propanol oxalate structure.

- Comparison : Both RO363 and the target compound employ oxalate counterions, but RO363’s smaller molecular size (vs. the target’s 510.90 g/mol) may enhance blood-brain barrier penetration .

Sulfonyloxy-Substituted Acetamides

N-(2-benzoyl-4-chlorophenyl)-2-[[(4-methylphenyl)sulfonyl]oxy]acetamide () replaces the hydroxy-phenylethylamino group with a sulfonyloxy moiety:

- Molecular weight : At 443.90 g/mol, it is lighter than the target compound, which may influence dosing regimens .

Structural and Pharmacological Data Table

Critical Analysis of Structural Divergences

- Steric and Electronic Effects: The hydroxy-phenylethylamino group in the target compound provides hydrogen-bond donors/acceptors absent in benzothiazole or sulfonyloxy analogs, likely influencing receptor selectivity.

- Salt Form Impact : Oxalate salts (target, RO363) generally exhibit higher aqueous solubility vs. free bases (e.g., compounds), aiding oral bioavailability .

- Chirality : The R-configuration in the target compound contrasts with the (1S)-stereochemistry in ’s analog, underscoring the importance of enantiopurity in drug efficacy .

Biological Activity

D(+)-N-(2-Benzoyl-4-chlorophenyl)-2-(2-hydroxy-1-phenylethylamino)acetamide oxalate (hereafter referred to as Compound A) is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Compound A has a complex structure that includes a benzoyl group and a chlorophenyl moiety, contributing to its biological activity. The molecular formula is C₂₅H₂₁ClN₂O₃, and its molecular weight is approximately 440.90 g/mol. The oxalate salt form enhances its solubility and bioavailability.

1. Anticancer Properties

Research indicates that Compound A exhibits significant anticancer activity. In vitro studies have shown that it induces apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

Table 1: Anticancer Activity of Compound A

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Caspase activation |

| PC-3 (Prostate) | 12 | Induction of apoptosis |

| HeLa (Cervical) | 20 | Cell cycle arrest |

2. Anti-inflammatory Effects

Compound A has demonstrated anti-inflammatory properties in animal models. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical mediators in inflammatory diseases.

Case Study: In Vivo Anti-inflammatory Activity

In a study involving a rat model of acute inflammation induced by carrageenan, administration of Compound A resulted in a significant reduction in paw edema compared to the control group. Histological analysis showed decreased infiltration of inflammatory cells.

Pharmacokinetics

The pharmacokinetic profile of Compound A suggests favorable absorption and distribution characteristics. Studies indicate that it reaches peak plasma concentrations within 1–2 hours post-administration, with a half-life of approximately 6 hours.

Toxicity Profile

Toxicological assessments have shown that Compound A has a low toxicity profile at therapeutic doses. However, high doses may lead to hepatotoxicity, as indicated by elevated liver enzyme levels in animal studies.

Clinical Implications

The promising biological activities of Compound A suggest potential applications in treating various conditions, particularly cancers and inflammatory diseases. Ongoing clinical trials are necessary to establish its efficacy and safety in humans.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.